Methyl 3-bromo-2-hydroxy-2-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-2-hydroxy-2-phenylpropanoate is an organic compound with the molecular formula C10H11BrO3 It is a derivative of phenylpropanoic acid and features a bromine atom, a hydroxyl group, and a methyl ester group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that brominated compounds often undergo free radical reactions . In such reactions, the bromine atom can be replaced by other groups, leading to changes in the compound’s properties and interactions .
Biochemical Pathways
Brominated compounds are generally involved in various biochemical reactions, including free radical bromination and nucleophilic substitution .
Result of Action
The compound’s interactions with its targets could potentially lead to changes in cellular functions and processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Methyl 3-bromo-2-hydroxy-2-phenylpropanoate. For instance, the rate of free radical reactions involving brominated compounds can be influenced by temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2-hydroxy-2-phenylpropanoate can be synthesized through a multi-step process:
Starting Material: The synthesis begins with phenylacetone.
Bromination: Phenylacetone is brominated using bromine in the presence of a catalyst to form 3-bromo-2-phenylpropan-1-one.
Hydroxylation: The brominated product undergoes hydroxylation using a suitable hydroxylating agent to introduce the hydroxyl group, forming 3-bromo-2-hydroxy-2-phenylpropan-1-one.
Esterification: Finally, the hydroxylated product is esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-hydroxy-2-phenylpropanoate undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-bromo-2-oxo-2-phenylpropanoate.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol, 3-bromo-2-hydroxy-2-phenylpropanol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-bromo-2-oxo-2-phenylpropanoate.
Reduction: 3-bromo-2-hydroxy-2-phenylpropanol.
Scientific Research Applications
Methyl 3-bromo-2-hydroxy-2-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-2-methyl-2-phenylpropanoate: Similar structure but with a methyl group instead of a bromine atom.
Methyl 2-hydroxy-2-phenylpropanoate: Lacks the bromine atom, making it less reactive in substitution reactions.
3-bromo-2-hydroxy-2-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester group.
Uniqueness
Methyl 3-bromo-2-hydroxy-2-phenylpropanoate is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and pharmaceutical research, offering versatility in chemical transformations.
Properties
IUPAC Name |
methyl 3-bromo-2-hydroxy-2-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-14-9(12)10(13,7-11)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUURPDGZFXFWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CBr)(C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.